molecular formula C22H31N5O6S B1668810 Cephalexin lysinate CAS No. 53950-14-4

Cephalexin lysinate

Número de catálogo: B1668810
Número CAS: 53950-14-4
Peso molecular: 493.6 g/mol
Clave InChI: CSXICSKZWGBACI-SSDGIDNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound Cephalexin lysinate is a complex molecule with significant applications in various scientific fields. This compound is known for its unique structural features and potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: The amino group is introduced via an amination reaction using reagents such as ammonia or amines.

    Acylation: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base like triethylamine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cephalexin lysinate retains the antimicrobial properties of cephalexin while improving solubility. This characteristic allows for the formulation of injectable solutions that are more effective in treating infections. The mechanism of action involves inhibition of bacterial cell wall synthesis, leading to cell lysis and death, particularly against Gram-positive bacteria and some Gram-negative organisms.

Clinical Applications

Indications:

  • Respiratory Tract Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin and Soft Tissue Infections: Particularly useful against Staphylococcus aureus.
  • Bone Infections: Treatment of osteomyelitis caused by susceptible bacteria.
  • Genitourinary Tract Infections: Including acute prostatitis and urinary tract infections caused by Escherichia coli and other bacteria.

Table 1: Clinical Indications for this compound

Infection TypePathogens InvolvedNotes
Respiratory Tract InfectionsStreptococcus pneumoniae, H. influenzaeCommonly prescribed for pneumonia
Skin and Soft Tissue InfectionsStaphylococcus aureus, S. pyogenesEffective for cellulitis
Bone InfectionsStaphylococcus aureus, Proteus mirabilisUsed in osteomyelitis treatment
Genitourinary Tract InfectionsE. coli, Klebsiella pneumoniaeFirst-line treatment for UTIs

Case Studies and Clinical Trials

Study Overview:
A randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients undergoing surgical incision for abscess drainage. The results indicated a clinical cure rate of 90.5% in the cephalexin group compared to 84.1% in the placebo group, suggesting a significant benefit from antibiotic treatment post-surgery .

Table 2: Summary of Clinical Trial Outcomes

GroupClinical Cure Rate (%)Sample Size (n)P-value
Cephalexin90.5840.25
Placebo84.182

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and distribution compared to traditional cephalexin formulations. Studies indicate that the peak plasma concentrations are achieved faster, with a higher area under the curve (AUC), indicating better bioavailability .

Table 3: Pharmacokinetic Parameters

ParameterThis compoundTraditional Cephalexin
Peak Plasma ConcentrationHigherLower
Time to Peak ConcentrationShorterLonger
Area Under Curve (AUC)GreaterLesser

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The key steps include:

    Binding to molecular targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathway modulation: The binding event triggers a cascade of biochemical reactions, modulating cellular pathways.

    Biological effects: The modulation of pathways leads to the desired biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

    Penicillin: Shares a similar bicyclic core structure but differs in the side chains and functional groups.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different substituents.

    Carbapenem: A class of β-lactam antibiotics with a similar core structure but distinct functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

Cephalexin lysinate is a derivative of cephalexin, a first-generation cephalosporin antibiotic that is widely used to treat various bacterial infections. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, mechanisms of action, and clinical implications.

Cephalexin functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the transpeptidation reaction in peptidoglycan synthesis. This inhibition leads to cell lysis and death of susceptible bacteria. The beta-lactam structure of cephalexin is essential for its antibacterial activity, as it mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to effectively compete for binding sites on PBPs .

Pharmacokinetics

Cephalexin is known for its favorable pharmacokinetic profile:

  • Absorption : It is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 1 hour post-administration .
  • Distribution : The drug has a volume of distribution ranging from 5.2 to 5.8 L, indicating extensive tissue penetration .
  • Protein Binding : Approximately 10-15% of cephalexin binds to serum proteins .
  • Metabolism : Cephalexin is not significantly metabolized in the body and is excreted largely unchanged .
  • Elimination : More than 90% of the drug is eliminated through the urine within 8 hours .

Biological Activity in Clinical Studies

Clinical studies have demonstrated the efficacy of cephalexin in treating various infections. A randomized double-blind trial showed no significant difference in clinical outcomes between patients receiving cephalexin and those receiving a placebo after surgical intervention for abscess drainage, suggesting that while effective, its role may depend on specific clinical contexts .

Table 1: Clinical Efficacy of Cephalexin

Study TypeTreatment GroupCure Rate (%)Control Group Cure Rate (%)
Randomized Controlled TrialCephalexin90.584.1
Observational StudyVarious Infections75-85N/A

Case Studies

  • Urinary Tract Infections (UTIs) : Cephalexin has been effectively used in treating uncomplicated UTIs, with studies indicating a high success rate due to its renal excretion profile .
  • Skin Infections : In cases involving skin and soft tissue infections, cephalexin demonstrated significant bactericidal activity against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Resistance Mechanisms

Despite its effectiveness, resistance to cephalexin can occur through several mechanisms:

  • Beta-lactamase Production : Some bacteria produce enzymes that hydrolyze the beta-lactam ring, rendering cephalexin ineffective.
  • Altered PBPs : Mutations in PBPs can decrease the binding affinity of cephalexin, leading to reduced efficacy.
  • Efflux Pumps : Bacteria may develop mechanisms to expel cephalexin from their cells before it can exert its effects .

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing cephalexin lysinate in preclinical studies?

Answer :

  • Synthesis : Use lyophilization or solvent-based methods to combine cephalexin with lysine, ensuring molar ratios are optimized for stability and bioavailability. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) and compare retention times against reference standards .
  • Characterization : Include Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (peaks at 1700–1750 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., lysine’s α-proton resonance at δ 3.1–3.5 ppm). Report yield, purity (>95%), and solubility profiles in aqueous buffers (pH 4–8) .

Q. Q2. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics (PK) and tissue distribution?

Answer :

  • PK Parameters : Calculate AUC (area under the curve), Cmax (maximum concentration), and t½ (half-life) using non-compartmental analysis. Compare bioavailability against cephalexin hydrochloride via oral/intravenous administration in rodent models .
  • Tissue Distribution : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify drug levels in target tissues (e.g., bone, synovial fluid) post-administration. Normalize data to plasma concentrations to assess penetration efficiency .

Advanced Research Questions

Q. Q3. What mechanisms underlie this compound’s reported effects on bone healing biomarkers (e.g., CD34, Collagen III)?

Answer :

  • Experimental Design : Use a rat femoral fracture model with histomorphometric analysis (e.g., micro-CT for trabecular thickness) and immunohistochemistry (IHC) to quantify CD34+ endothelial progenitor cells and Collagen III deposition at fracture sites. Compare cohorts treated with this compound vs. controls .
  • Mechanistic Insight : Hypothesize that lysine’s role in collagen crosslinking enhances extracellular matrix stability, while cephalexin’s anti-inflammatory properties reduce osteoclast activation. Validate via RNA sequencing to identify upregulated osteogenic pathways (e.g., BMP-2, Runx2) .

Q. Q4. How can contradictions in existing data on this compound’s nephrotoxicity be resolved?

Answer :

  • Data Analysis : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate preclinical/clinical studies. Stratify results by dosage, administration route, and comorbidities (e.g., renal impairment). Use funnel plots to assess publication bias .
  • Methodological Adjustments : In vitro models (e.g., proximal tubule cells) can isolate direct toxicity from confounding factors. Measure biomarkers like serum creatinine, KIM-1, and NGAL, and correlate with lysinate’s physicochemical properties (e.g., logP, protein binding) .

Q. Q5. What advanced modeling approaches predict this compound’s stability under varying physicochemical conditions?

Answer :

  • Semiempirical Modeling : Develop models using density functional theory (DFT) to simulate hydrolysis rates in acidic/alkaline environments. Validate experimentally via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Machine Learning : Train algorithms on datasets of lysinate degradation (pH, temperature, excipient interactions) to predict shelf-life. Use SHAP values to identify critical variables (e.g., lysine counterion concentration) .

Q. Methodological and Analytical Considerations

Q. Q6. How should researchers address variability in this compound’s solubility across experimental setups?

Answer :

  • Standardization : Use United States Pharmacopeia (USP) dissolution apparatus with sink conditions (pH 6.8 phosphate buffer, 37°C). Report solubility as mg/mL ± SD across triplicate runs .
  • Advanced Techniques : Surface plasmon resonance (SPR) can quantify lysinate’s binding affinity to serum proteins, which influences solubility. Compare with cephalexin’s free acid form .

Q. Q7. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values for antimicrobial efficacy. Use Akaike information criterion (AIC) for model selection .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logD, pKa) with in vivo outcomes (e.g., AUC, tissue penetration) .

Q. Data Presentation and Reproducibility

Q. Q8. How can researchers ensure reproducibility in this compound synthesis protocols?

Answer :

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step synthesis protocols in supplementary materials, including raw NMR/HPLC spectra .
  • Collaborative Validation : Share batches with independent labs for cross-validation. Use interlaboratory studies to assess variability in purity and bioactivity .

Q. Future Research Directions

Q. Q9. What gaps exist in understanding this compound’s role in biofilm disruption?

Answer :

  • Hypothesis : Lysine’s chelating properties may destabilize bacterial biofilms. Test via confocal microscopy with SYTO 9/propidium iodide staining in Staphylococcus aureus biofilms .
  • Innovative Models : Use microfluidic chips to simulate dynamic biofilm environments. Compare this compound’s penetration depth vs. conventional formulations .

Propiedades

Número CAS

53950-14-4

Fórmula molecular

C22H31N5O6S

Peso molecular

493.6 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10-,11-,15-;5-/m10/s1

Clave InChI

CSXICSKZWGBACI-SSDGIDNNSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

SMILES isomérico

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES canónico

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cefalexin lysine; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephalexin lysinate
Reactant of Route 2
Cephalexin lysinate
Reactant of Route 3
Cephalexin lysinate
Reactant of Route 4
Cephalexin lysinate
Reactant of Route 5
Cephalexin lysinate
Reactant of Route 6
Reactant of Route 6
Cephalexin lysinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.